molecular formula C23H18ClFN2 B4675294 4-chloro-1-(4-fluorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole

4-chloro-1-(4-fluorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole

Cat. No. B4675294
M. Wt: 376.9 g/mol
InChI Key: NCJPZLFHJIIJBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-1-(4-fluorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole, also known as GSK-J4, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications in various diseases. It is a potent inhibitor of the histone demethylase, JMJD3, which is involved in the epigenetic regulation of gene expression. GSK-J4 has shown promising results in preclinical studies as a potential treatment for cancer, inflammation, and autoimmune diseases.

Mechanism of Action

4-chloro-1-(4-fluorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole exerts its effects by inhibiting the histone demethylase, JMJD3. This enzyme is involved in the demethylation of lysine 27 on histone H3, which is a key epigenetic modification that regulates gene expression. By inhibiting JMJD3, 4-chloro-1-(4-fluorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole increases the levels of H3K27me3, leading to changes in gene expression. This mechanism has been implicated in the anti-cancer and anti-inflammatory effects of 4-chloro-1-(4-fluorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole.
Biochemical and Physiological Effects:
4-chloro-1-(4-fluorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole has been shown to have a variety of biochemical and physiological effects. In cancer cells, it induces cell cycle arrest and apoptosis, leading to reduced cell proliferation. It also inhibits the migration and invasion of cancer cells, which are important processes in cancer metastasis. In models of inflammation, 4-chloro-1-(4-fluorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole reduces the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. It also reduces the activation of immune cells, such as T cells and macrophages, which play a key role in the inflammatory response.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-chloro-1-(4-fluorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole is its specificity for JMJD3. This allows for precise modulation of gene expression, which is important in both cancer and inflammation. In addition, 4-chloro-1-(4-fluorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole has been shown to have low toxicity in animal models, making it a promising candidate for further development. However, one limitation of 4-chloro-1-(4-fluorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole is its poor solubility in water, which can make it difficult to work with in lab experiments. This has led to the development of more soluble analogs, such as GSK-J5.

Future Directions

There are several future directions for the development of 4-chloro-1-(4-fluorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole and related compounds. One area of interest is the combination of 4-chloro-1-(4-fluorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole with other therapies, such as chemotherapy or immunotherapy, to enhance their efficacy. Another direction is the development of more potent and selective inhibitors of JMJD3, which could have even greater therapeutic potential. Finally, there is interest in exploring the role of 4-chloro-1-(4-fluorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole in other diseases, such as neurodegenerative disorders and viral infections. Overall, 4-chloro-1-(4-fluorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole represents a promising avenue for the development of new therapies for a wide range of diseases.

Scientific Research Applications

4-chloro-1-(4-fluorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and pancreatic cancer. 4-chloro-1-(4-fluorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole has also been shown to reduce inflammation in animal models of rheumatoid arthritis and multiple sclerosis. In addition, it has been found to have a protective effect on the liver in models of liver injury.

properties

IUPAC Name

4-chloro-1-(4-fluorophenyl)-3,5-bis(4-methylphenyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClFN2/c1-15-3-7-17(8-4-15)22-21(24)23(18-9-5-16(2)6-10-18)27(26-22)20-13-11-19(25)12-14-20/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCJPZLFHJIIJBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NN2C3=CC=C(C=C3)F)C4=CC=C(C=C4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-1-(4-fluorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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